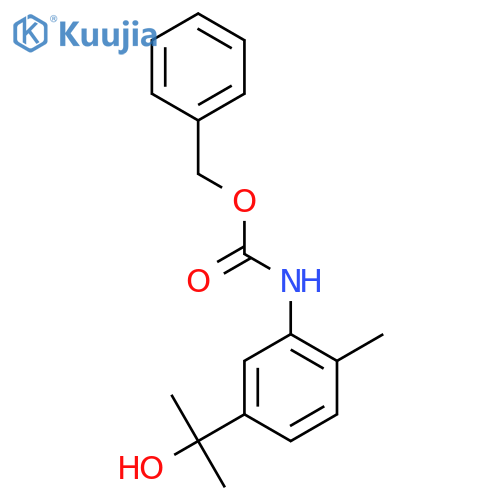Cas no 2384777-48-2 (benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate)

2384777-48-2 structure
商品名:benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate
benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate
- EN300-193141
- benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate
- 2384777-48-2
-
- インチ: 1S/C18H21NO3/c1-13-9-10-15(18(2,3)21)11-16(13)19-17(20)22-12-14-7-5-4-6-8-14/h4-11,21H,12H2,1-3H3,(H,19,20)
- InChIKey: GNEONKVKCPWNLB-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C)C1C=CC(C)=C(C=1)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 299.15214353g/mol
- どういたいしつりょう: 299.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-193141-0.5g |
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate |
2384777-48-2 | 0.5g |
$1851.0 | 2023-09-17 | ||
| Enamine | EN300-193141-2.5g |
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate |
2384777-48-2 | 2.5g |
$3782.0 | 2023-09-17 | ||
| Enamine | EN300-193141-0.25g |
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate |
2384777-48-2 | 0.25g |
$1774.0 | 2023-09-17 | ||
| Enamine | EN300-193141-1.0g |
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate |
2384777-48-2 | 1g |
$1929.0 | 2023-05-24 | ||
| Enamine | EN300-193141-5.0g |
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate |
2384777-48-2 | 5g |
$5594.0 | 2023-05-24 | ||
| Enamine | EN300-193141-10.0g |
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate |
2384777-48-2 | 10g |
$8295.0 | 2023-05-24 | ||
| Enamine | EN300-193141-0.05g |
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate |
2384777-48-2 | 0.05g |
$1620.0 | 2023-09-17 | ||
| Enamine | EN300-193141-5g |
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate |
2384777-48-2 | 5g |
$5594.0 | 2023-09-17 | ||
| Enamine | EN300-193141-10g |
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate |
2384777-48-2 | 10g |
$8295.0 | 2023-09-17 | ||
| Enamine | EN300-193141-1g |
benzyl N-[5-(2-hydroxypropan-2-yl)-2-methylphenyl]carbamate |
2384777-48-2 | 1g |
$1929.0 | 2023-09-17 |
benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate 関連文献
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
2384777-48-2 (benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate) 関連製品
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
